molecular formula C18H12Cl2N2OS B3684556 2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B3684556
M. Wt: 375.3 g/mol
InChI Key: FSNVVUNBQXCRFE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a naphthalene moiety attached to the carbamothioyl group. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with naphthalen-2-ylthiourea under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, amines, carboxylic acids, and various oxidation and reduction derivatives.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-13-6-8-15(16(20)10-13)17(23)22-18(24)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVVUNBQXCRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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